

An In-depth Technical Guide to 4-(Diethylphosphoryl)benzoic Acid

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Compound of Interest

Compound Name: 4-(diethylphosphoryl)benzoic acid

Cat. No.: B6233066

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Diethylphosphoryl)benzoic acid, also known as diethyl 4-carboxyphenylphosphonate, is an organophosphorus compound that has garnered interest in various scientific fields, including medicinal chemistry and materials science. Its structure, featuring a carboxylic acid group and a diethyl phosphonate moiety attached to a benzene ring, provides a versatile scaffold for the development of novel molecules with tailored properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological applications of **4-(diethylphosphoryl)benzoic acid**, with a focus on detailed experimental protocols and data.

Physicochemical Properties

A summary of the key physicochemical properties of **4-(diethylphosphoryl)benzoic acid** is presented below. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value	Reference
CAS Number	1527-34-0	[1]
Molecular Formula	C ₁₁ H ₁₅ O ₅ P	[1]
Molecular Weight	258.21 g/mol	[1]
Synonyms	Diethyl 4-carboxyphenylphosphonate, p-Phosphonobenzoic Acid P,P-Diethyl Ester	[1]

Synthesis of 4-(Diethylphosphoryl)benzoic Acid and a Key Isomer

The synthesis of **4-(diethylphosphoryl)benzoic acid** can be achieved through several synthetic routes. The Michaelis-Arbuzov reaction is a prominent method for the formation of the carbon-phosphorus bond.[2][3] This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide.[2][3] In the context of synthesizing the title compound, this would involve a reaction between a 4-halobenzoic acid ester and triethyl phosphite, followed by hydrolysis of the ester group.

While a direct, detailed protocol for **4-(diethylphosphoryl)benzoic acid** is not readily available in the reviewed literature, a comprehensive experimental procedure for its isomer, 4-[(diethoxyphosphinoyl)methyl]benzoic acid, has been documented and is presented here as a valuable reference for synthetic strategy.[4]

Experimental Protocol: Synthesis of 4-[(Diethoxyphosphinoyl)methyl]benzoic acid[4]

This protocol describes the synthesis of an isomer of the target compound, which can provide insights into the general synthetic methodology for related structures.

Materials:

- 4-(bromomethyl)benzoic acid

- Triethylphosphite
- Zinc Bromide (ZnBr_2)
- Dry Dichloromethane (CH_2Cl_2)
- Concentrated Hydrochloric Acid (HCl)
- Crushed Ice
- Water

Procedure:

- To a solution of 4-(bromomethyl)benzoic acid (1 mmol) in dry dichloromethane (10 ml) at room temperature, add triethylphosphite (1.1 mmol).
- Add Zinc Bromide (0.2 mmol) to the reaction mixture.
- Stir the reaction mixture for 2 hours under a nitrogen atmosphere.
- Monitor the consumption of 4-(bromomethyl)benzoic acid using thin-layer chromatography (TLC).
- Once the reaction is complete, remove the volatile components under vacuum.
- Pour the residual mass over crushed ice (200 g) containing concentrated HCl (5 ml).
- Filter the precipitated solid, wash with water, and dry to obtain the crude phosphonate ester.

Purification:

The crude product can be purified by flash column chromatography to yield the pure 4-[(diethoxyphosphinoyl)methyl]benzoic acid.

Spectroscopic Characterization

Detailed spectroscopic data for **4-(diethylphosphoryl)benzoic acid** is crucial for its identification and characterization. While a complete set of spectra for the title compound is not

available in the cited literature, representative NMR data for related phosphonate compounds are provided for comparative purposes.

^1H , ^{13}C , and ^{31}P NMR Data for Related Diethyl Arylphosphonates:[5]

Compound	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)	^{31}P NMR (δ , ppm)
Diethyl quinolin-2-ylphosphonate	8.27 (t, J = 6.9 Hz, 2H), 8.01 (dd, J = 7.5, 4.4 Hz, 1H), 7.86 (d, J = 8.1 Hz, 1H), 7.78 (t, J = 7.5 Hz, 1H), 7.64 (t, J = 7.4 Hz, 1H), 4.37 – 4.25 (m, 4H), 1.39 (t, J = 7.0 Hz, 6H)	152.9 (d, J = 225.4 Hz), 148.3 (d, J = 26.3 Hz), 136.1 (d, J = 11.8 Hz), 130.5, 130.1, 128.6, 128.3, 127.7, 123.4 (d, J = 26.6 Hz), 63.2 (d, J = 5.9 Hz), 16.4 (d, J = 6.1 Hz)	10.5
Diethyl (4-bromoisquinolin-1-yl)phosphonate	8.99 (d, J = 8.6 Hz, 1H), 8.89 (s, 1H), 8.26 (d, J = 8.4 Hz, 1H), 7.86 (t, J = 7.6 Hz, 1H), 7.76 (t, J = 7.7 Hz, 1H), 4.34 – 4.27 (m, 4H), 1.38 (t, J = 7.0 Hz, 6H)	Not Available	10.5

Potential Biological Activities and Applications

While the biological activity of **4-(diethylphosphoryl)benzoic acid** itself is not extensively documented, its derivatives have shown promise in several areas of drug discovery.

Enzyme Inhibition

Derivatives of benzoic acid are known to exhibit enzyme inhibitory activity. For instance, benzoic acid itself acts as a competitive inhibitor of mushroom tyrosinase.[6] Furthermore, various benzoic acid derivatives have been studied for their inhibitory effects on α -amylase.[7] These findings suggest that **4-(diethylphosphoryl)benzoic acid** could be a valuable scaffold

for designing novel enzyme inhibitors. The phosphonate group can act as a phosphate mimic, potentially targeting the active sites of phosphatases or kinases.

Antimicrobial and Other Biological Activities

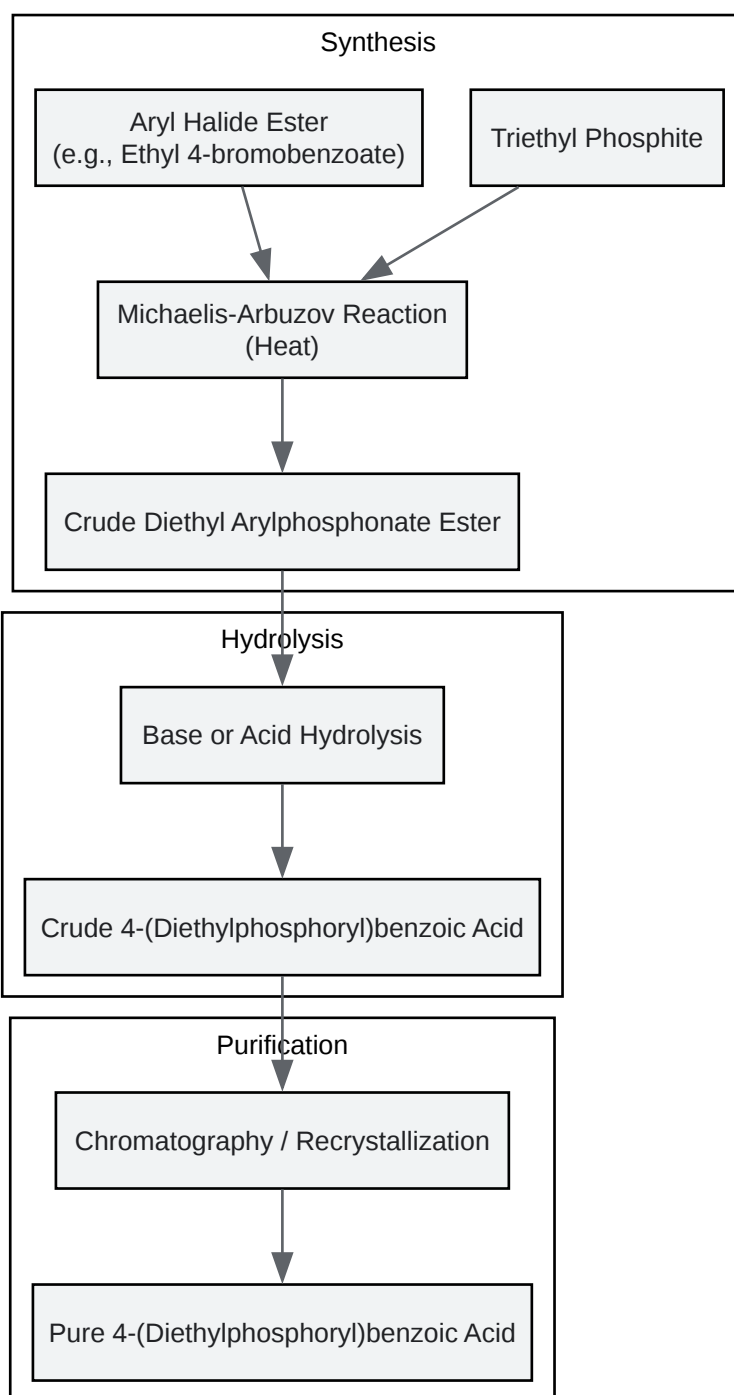
Organophosphorus compounds, in general, are known to possess a wide range of biological activities, including antimicrobial and acetylcholinesterase inhibitory effects.^[8] While a study on diethyl phthalate, a structurally different compound, suggested antimicrobial activity through the generation of reactive oxygen species, the direct antimicrobial potential of **4-(diethylphosphoryl)benzoic acid** remains to be explored.^[9] A study on metabolites of a more complex benzylphosphonate derivative, diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate, showed that they had lower potency as lipoprotein lipase inhibitors compared to the parent compound.^[10]

Experimental Workflows and Signaling Pathway Diagrams

To facilitate the understanding of the synthesis and potential biological evaluation of **4-(diethylphosphoryl)benzoic acid**, the following diagrams are provided.

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of an arylphosphonate via the Michaelis-Arbuzov reaction.

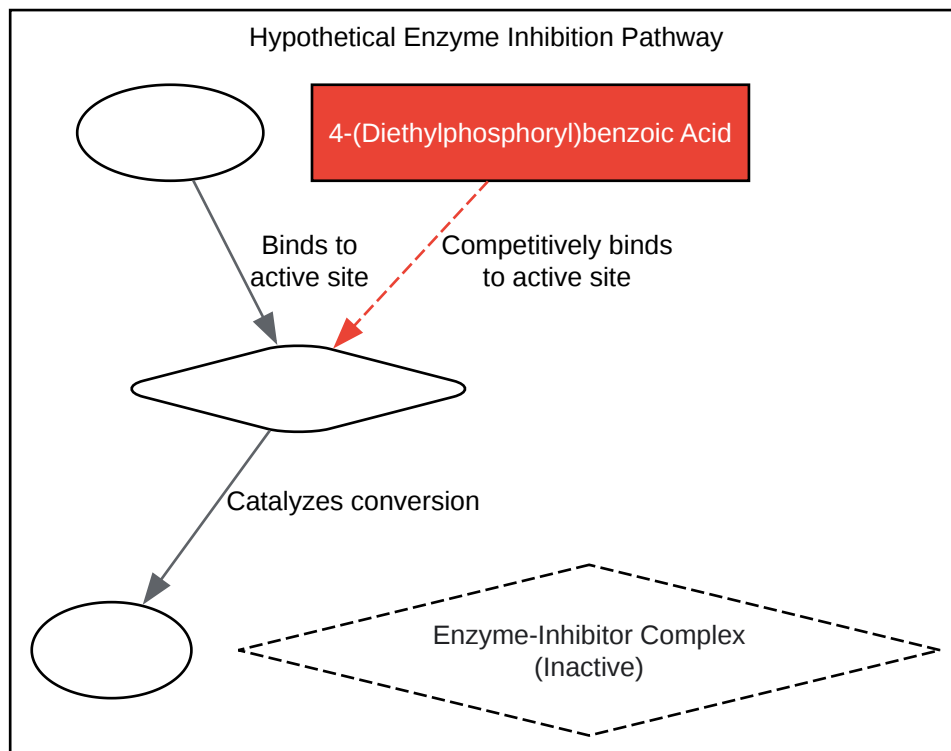


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A generalized workflow for the synthesis of **4-(diethylphosphoryl)benzoic acid**.

Hypothetical Signaling Pathway Inhibition

Based on the known inhibitory activities of benzoic acid derivatives and the phosphate-mimicking nature of the phosphonate group, a hypothetical signaling pathway involving enzyme inhibition is proposed. This diagram illustrates a potential mechanism of action where **4-(diethylphosphoryl)benzoic acid** could act as a competitive inhibitor of a hypothetical enzyme.



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Hypothetical competitive inhibition of a target enzyme.

Conclusion

4-(Diethylphosphoryl)benzoic acid is a molecule with significant potential for further research and development. While detailed characterization and biological activity data for this specific compound are still emerging, the established synthetic methodologies for related phosphonates and the known biological activities of benzoic acid derivatives provide a strong foundation for future investigations. This technical guide serves as a resource for researchers to build upon, facilitating the synthesis, characterization, and exploration of the therapeutic and material science applications of this promising organophosphorus compound. Further studies

are warranted to fully elucidate its physicochemical properties, optimize its synthesis, and uncover its potential roles in various biological pathways.

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